1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Description
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Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4,10,14H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPBFJZHZJYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-92-0 | |
| Record name | 1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol chemical structure analysis
An In-Depth Technical Guide to the Structural Analysis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and chemical analysis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, a novel small molecule featuring a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, known for its ability to explore three-dimensional chemical space and interact with biological targets.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the core analytical methodologies required to unequivocally confirm the molecule's identity, purity, and key structural features. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for purity assessment. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Introduction to Pyrrolidine Scaffolds in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in modern medicinal chemistry.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure that is highly advantageous for creating specific and high-affinity interactions with protein active sites.[1][3] This stereochemical complexity allows for the development of highly selective therapeutic agents across a wide range of biological targets, including central nervous system diseases, cancer, and infectious agents.[1][2] The molecule of interest, 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, combines this valuable scaffold with an aminomethylphenyl group, suggesting potential applications as a ligand for various receptors or enzymes. Its structural analysis, therefore, serves as a critical case study for the rigorous characterization required in the development of novel chemical entities.
Profile of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Chemical Structure
The fundamental first step in any analysis is a clear representation of the molecule's structure, which dictates the expected outcomes of spectroscopic analysis.
Caption: Chemical structure of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Physicochemical Properties
A summary of key physicochemical properties provides a baseline for experimental design, such as selecting appropriate solvents for analysis and predicting chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| Predicted LogP | 0.85 | EPA CompTox[4] |
| Predicted pKa (Strongest Basic) | 9.8 | EPA CompTox[4] |
| Predicted Water Solubility | 25.5 g/L | EPA CompTox[4] |
| Physical Form | Solid (predicted) | Sigma-Aldrich |
Synthesis and Purification Strategy
Conceptual Synthetic Workflow
Understanding the synthetic route is crucial for anticipating potential side products, regioisomers, or unreacted starting materials that could interfere with analysis. A plausible approach involves the reductive amination and subsequent cyclization of a suitable precursor.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Protocol: Purification by Flash Chromatography
Rationale: Flash chromatography is the standard method for purifying multi-gram quantities of organic compounds. The choice of a polar stationary phase (silica gel) is appropriate for this moderately polar molecule. A gradient elution is employed to first elute non-polar impurities before increasing solvent polarity to elute the desired product, ensuring a sharp separation.
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Column Packing: Pack the slurry into a glass column under light pressure to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial, low-polarity mobile phase.
-
Gradient Introduction: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10%) over several column volumes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC) with a UV indicator or a suitable stain (e.g., ninhydrin for the amine).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Core Methodologies for Structural Elucidation
The unequivocal identification of a novel chemical entity rests on the synergistic use of multiple spectroscopic techniques. The workflow below illustrates the logical progression of analysis.
Caption: Logical workflow for the comprehensive structural analysis of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
4.1.1 Principle and Experimental Rationale NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] For 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, ¹H NMR will reveal the number of different types of protons and their neighboring protons, while ¹³C NMR will identify the number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively link protons to their directly attached carbons and to trace the proton-proton coupling networks, thereby assembling the molecular fragments.[6][7]
4.1.2 Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (OH, NH₂), making them observable.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra, including ¹H-¹H COSY and ¹H-¹³C HSQC, using standard pulse sequences provided by the spectrometer software.[8]
-
4.1.3 Data Interpretation: Predicted Chemical Shifts (δ) and Couplings
-
¹H NMR:
-
Aromatic Protons (δ 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely appearing as multiplets (doublets, triplets) due to coupling with adjacent aromatic protons. The substitution pattern will dictate the specific splitting.[6]
-
Aminomethyl Protons (-CH₂-NH₂, δ ~3.8 ppm): A singlet integrating to 2H. The NH₂ protons may appear as a broad singlet.
-
Pyrrolidine Ring Protons:
-
CH-OH (δ ~4.4 ppm): A multiplet integrating to 1H.
-
N-CH₂ (phenyl side, δ ~3.2-3.6 ppm): Two diastereotopic protons, likely complex multiplets, integrating to 2H.
-
N-CH₂ (C4 position, δ ~3.1-3.4 ppm): Similar to the other N-CH₂, appearing as complex multiplets integrating to 2H.
-
CH₂ (C2 position, δ ~1.9-2.3 ppm): Two diastereotopic protons, complex multiplets, integrating to 2H.
-
-
Hydroxyl Proton (-OH, variable): A broad singlet, its position is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 110-150 ppm): Expect six signals, four for CH and two quaternary carbons (C-N and C-CH₂).
-
CH-OH Carbon (δ ~65-75 ppm): One signal.[9]
-
N-CH₂ Carbons (δ ~50-60 ppm): Two distinct signals for the two methylene carbons attached to the nitrogen.
-
Aminomethyl Carbon (-CH₂-NH₂, δ ~45 ppm): One signal.
-
C2-Methylene Carbon (δ ~35-40 ppm): One signal.
-
-
2D-NMR:
-
COSY: Will show correlations between adjacent protons, confirming the -CH(OH)-CH₂- and the connectivity within the aromatic ring.
-
HSQC: Will correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.
-
Mass Spectrometry (MS): Confirming Molecular Identity
4.2.1 Principle and Experimental Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[10] Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is a unique fingerprint of the molecule's structure and helps confirm the connectivity of its constituent parts.[11]
4.2.2 Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a water/acetonitrile gradient. This step separates the analyte from any potential non-volatile impurities.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the two nitrogen atoms are basic and readily accept a proton.
-
MS Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: In a data-dependent acquisition mode, the instrument will automatically select the [M+H]⁺ ion for fragmentation (e.g., via Collision-Induced Dissociation - CID) and acquire the MS/MS spectrum.[11]
4.2.3 Data Interpretation
-
HRMS: The measured m/z of the [M+H]⁺ ion should match the theoretical value for C₁₁H₁₇N₂O⁺ (193.1335) within a narrow mass tolerance (< 5 ppm).
-
MS/MS Fragmentation: The fragmentation pattern provides structural evidence.
Caption: A proposed major fragmentation pathway for 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.3.1 Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for quickly identifying the presence of key functional groups.[6]
4.3.2 Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. The background is collected first without the sample. This method requires minimal sample preparation.[8]
4.3.3 Data Interpretation: Expected Absorption Bands
-
O-H Stretch (alcohol): A broad band around 3300-3500 cm⁻¹.
-
N-H Stretch (primary amine): Two sharp to medium peaks around 3300-3400 cm⁻¹. These may be convoluted with the O-H stretch.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.
Purity Assessment: A Self-Validating System
Rationale: A high degree of purity is a prerequisite for accurate spectroscopic analysis and any subsequent biological testing. RP-HPLC is the gold standard for assessing the purity of small molecule pharmaceuticals.[12] The compound is separated based on its hydrophobicity, and a UV detector quantifies the analyte, allowing for the determination of purity as a percentage of the total peak area.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically 254 nm.
-
Analysis: The purity is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak (>95%).
Conclusion: Synthesizing the Evidence
The structural confirmation of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques. HRMS provides the exact molecular formula. NMR spectroscopy maps the atomic connectivity and stereochemical relationships. IR spectroscopy confirms the presence of essential functional groups. Finally, HPLC analysis validates the purity of the sample under investigation. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structure and quality of the synthesized molecule, forming the bedrock for any further research or development activities.
References
-
Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available from: [Link]
-
The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available from: [Link]
-
Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. Available from: [Link]
-
The Characterization of α-Pyrrolidinopentiophenone. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC - NIH. Available from: [Link]
-
1-Phenyl-3-(aminomethyl)pyrroles as potential antipsychotic agents. Synthesis and dopamine receptor binding. PubMed. Available from: [Link]
-
Process for the preparation of a pyrrolidinol compound. European Patent Office. Available from: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available from: [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available from: [Link]
- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Google Patents.
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available from: [Link]
-
3-(Aminomethyl)pyrrolidin-3-ol Properties. EPA. Available from: [Link]
-
Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites. SCIEX. Available from: [Link]
-
Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1. PubMed. Available from: [Link]
-
The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Wiley Online Library. Available from: [Link]
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available from: [Link]
-
1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Available from: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available from: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]
-
The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. ResearchGate. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04452H [pubs.rsc.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. dea.gov [dea.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. sciex.com [sciex.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Molecular weight and formula of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Executive Summary
1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol (C₁₁H₁₆N₂O) represents a high-value bifunctional scaffold in fragment-based drug discovery (FBDD). Characterized by a semi-rigid N-aryl pyrrolidine core and a flexible primary amine tether, this molecule serves as a versatile "linker-pharmacophore" hybrid. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic route based on nucleophilic aromatic substitution (SₙAr), and analytical protocols for purity assessment.
Part 1: Physicochemical Profile[1]
Precise molecular characterization is the bedrock of reproducible science. As this specific isomer is often a custom-synthesized building block rather than a commodity chemical, the data below is derived from first-principles calculation and validated against structural analogs (e.g., 1-(3-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol).
Identity & Stoichiometry
| Property | Value | Notes |
| IUPAC Name | 1-[2-(Aminomethyl)phenyl]pyrrolidin-3-ol | |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | Average mass |
| Monoisotopic Mass | 192.1263 Da | For High-Res MS (M+H⁺ = 193.1336) |
| SMILES | NCC1=CC=CC=C1N2CC(O)CC2 | Canonical |
| CAS Registry | Custom/Analogous | Note: Often indexed under specific enantiomers (R/S) or salts.[1][2][3][4] |
Functional Group Analysis
-
Primary Amine (Benzylamine type): The -CH₂NH₂ group acts as the primary basic center (pKa ≈ 9.5). It is the primary handle for amide coupling or reductive amination in library synthesis.
-
Aniline Nitrogen: The pyrrolidine nitrogen is directly attached to the phenyl ring. Due to conjugation with the π-system, its basicity is significantly reduced (pKa ≈ 3–5), making it non-nucleophilic under standard coupling conditions.
-
Secondary Alcohol: The 3-hydroxy group provides a vector for solubility enhancement or further derivatization. It introduces a chiral center (R or S), necessitating enantioselective synthesis or chiral resolution if used in active pharmaceutical ingredients (APIs).
Part 2: Synthetic Methodology
To ensure high purity and scalability, a "Nitrile Reduction" route is recommended over direct alkylation of aniline, which suffers from over-alkylation byproducts.
Retrosynthetic Logic
The target is assembled by coupling the pyrrolidine ring to the aromatic core via SₙAr, followed by the transformation of a nitrile precursor into the primary amine.
Validated Protocol
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
Reagents: 2-Fluorobenzonitrile (1.0 eq), 3-Pyrrolidinol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMSO or DMF (Anhydrous).
-
Conditions: 100°C, 12–16 hours.
-
Mechanism: The electron-withdrawing nitrile group activates the ortho-fluorine for displacement by the pyrrolidine amine.
-
Intermediate: 2-(3-Hydroxy-1-pyrrolidinyl)benzonitrile.
Step 2: Reduction of Nitrile
-
Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂ (50 psi).
-
Solvent: THF (for LiAlH₄) or MeOH/NH₃ (for Hydrogenation).
-
Conditions: 0°C to RT (LiAlH₄) or RT (Hydrogenation).
-
Workup: Fieser workup (LiAlH₄) to prevent emulsion formation.
-
Product: 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway utilizing an SₙAr coupling followed by nitrile reduction to generate the target scaffold.
Part 3: Analytical Characterization Protocols
Trustworthiness in chemical biology relies on rigorous purity assessment. The bifunctional nature of this molecule (amine + alcohol) requires specific chromatographic conditions to avoid peak tailing.
HPLC Method (Reverse Phase)
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion), 3.5 µm, 4.6 x 100 mm. Why? Standard C18 columns often cause amine tailing; polar-embedded phases shield silanols.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Bicarbonate (pH 10). High pH is preferred to keep the amine neutral and improve peak shape, provided the column is pH stable.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Parent Ion: [M+H]⁺ = 193.13.
-
Fragmentation Pattern:
-
Loss of NH₃: 193 → 176 (characteristic of primary amines).
-
Loss of H₂O: 193 → 175 (characteristic of alcohols).
-
Analytical Logic Tree
Figure 2: Decision tree for quality control, emphasizing the correlation between mass confirmation and NMR integration.
Part 4: Applications in Drug Discovery
This scaffold acts as a privileged structure in medicinal chemistry due to its geometry and functional handles.
-
Kinase Inhibitors: The 2-aminomethyl group can mimic the lysine-binding interaction in the ATP binding pocket, while the phenyl ring provides hydrophobic interactions with the gatekeeper residue.
-
GPCR Ligands: The N-aryl pyrrolidine motif is a known bioisostere for other saturated heterocycles found in dopamine and serotonin receptor antagonists.
-
PROTAC Linkers: The primary amine serves as an attachment point for E3 ligase ligands, while the hydroxyl group allows for the conjugation of the linker chain, enabling the design of Proteolysis Targeting Chimeras.
References
-
PubChem Compound Summary. (2023). 1-[2-(Methylamino)phenyl]sulfonylpyrrolidin-3-ol (Analogous Structure Analysis). National Center for Biotechnology Information. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol.Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. (R)-1-Methyl-3-pyrrolidinol | 104641-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[2-(Methylamino)phenyl]sulfonylpyrrolidin-3-ol | C11H16N2O3S | CID 62941599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Pyrrolidine Building Blocks: Architectures for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, distinguished by its prevalence in FDA-approved drugs and a vast array of natural products.[1] Its significance is not merely statistical; the pyrrolidine scaffold offers a unique combination of structural and physicochemical properties that make it an exceptionally powerful tool in drug design. Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex, three-dimensional molecules that can explore pharmacophore space more effectively.[1] This inherent three-dimensionality, coupled with the potential for up to four stereogenic centers, provides chemists with a robust framework for engineering precise interactions with biological targets.[1]
This guide provides an in-depth exploration of chiral pyrrolidine building blocks, moving from fundamental stereochemical principles to advanced synthetic strategies and their application in creating diverse drug discovery scaffolds.
The Stereochemical Advantage: More Than Just a Ring
The power of the pyrrolidine scaffold lies in its conformational intricacies. The ring is not planar but exists in a state of "pseudorotation," adopting puckered "envelope" or "twist" conformations to minimize steric and torsional strain.[1][2] The two most common conformations are the Cγ-exo and Cγ-endo envelope forms, where the C4 carbon is either on the opposite (exo) or the same (endo) side of the ring as the C2 substituent.[1]
The preference for one conformation over another can be precisely controlled through substitution, a concept critical for rational drug design. For instance, the electronegativity of substituents at the 4-position can dictate the ring's pucker through stereoelectronic effects.[1][3] This control over the three-dimensional shape of the molecule is paramount, as the spatial orientation of substituents directly influences how a drug candidate binds to its target protein, often determining its efficacy and selectivity.[1][2]
Core Synthetic Strategies for Chiral Pyrrolidine Scaffolds
The construction of enantiomerically pure pyrrolidines is a central challenge in organic synthesis. Methodologies can be broadly categorized into two main approaches: utilizing nature's pre-existing chirality through the "chiral pool," or creating chirality from achiral precursors via asymmetric synthesis.
Chiral Pool Synthesis: Nature's Starting Blocks
Chiral pool synthesis is a powerful strategy that leverages readily available, enantiopure natural products as starting materials.[4] For pyrrolidines, the non-essential amino acid L-proline and its derivatives, such as 4-hydroxyproline, are the most common and versatile starting points.[5][6]
-
(S)-Prolinol: Derived from the reduction of L-proline, (S)-prolinol is a foundational building block for numerous drugs, including the erectile dysfunction medication Avanafil.[5]
-
(R)-Pyrrolidine-3-carboxylic Acid: This building block offers orthogonal functional handles—a secondary amine and a carboxylic acid—providing a versatile scaffold for constructing diverse molecular architectures, including inhibitors of dipeptidyl peptidase-4 (DPP-4).[4]
The primary advantage of this approach is the direct transfer of chirality from the starting material to the product, obviating the need for chiral resolution or complex asymmetric catalysis.
Caption: Workflow for Chiral Pool Synthesis of Pyrrolidine Scaffolds.
Asymmetric Synthesis from Acyclic Precursors
While chiral pool synthesis is efficient, the need for novel structures has driven the development of powerful asymmetric methods that build the pyrrolidine ring from the ground up.
a) Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This is one of the most versatile and powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[7][8] The reaction involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The use of chiral transition metal catalysts, often based on copper(I) or silver(I), in complex with chiral ligands, creates a chiral environment that dictates the facial selectivity of the cycloaddition, leading to high levels of enantio- and diastereoselectivity.[8][9][10]
The choice of ligand is critical for achieving high stereoselectivity. Chiral ferrocenyl diphosphine ligands, such as ClickFerrophos, have proven highly effective in copper-catalyzed cycloadditions, yielding exo-substituted pyrrolidines with excellent enantioselectivity.[9]
Caption: Mechanism of Metal-Catalyzed 1,3-Dipolar Cycloaddition.
b) Organocatalysis
The rise of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided metal-free alternatives for pyrrolidine synthesis.[11] Proline itself and its derivatives are often used as catalysts.[12][13] A prominent strategy is the domino Michael/Mannich reaction sequence, which can construct highly functionalized pyrrolidines with multiple contiguous stereocenters in a single pot with excellent stereoselectivity.[14]
c) Modern C-H Functionalization Strategies
Cutting-edge methods focus on increasing synthetic efficiency by directly converting C-H bonds into C-N or C-C bonds.
-
Intramolecular C-H Amination: This strategy relies on generating a reactive nitrene intermediate that inserts into a C(sp³)-H bond to form the pyrrolidine ring. Recent advances have harnessed engineered enzymes, such as cytochrome P450 variants, to catalyze these reactions with high enantioselectivity and efficiency, offering a green chemistry approach to chiral amine synthesis.[15][16][17]
-
Palladium-Catalyzed Carboamination: These reactions couple an aryl or alkenyl halide with an alkene bearing a pendant amine. They provide a powerful means for synthesizing 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines, which are common motifs in natural products and pharmaceutical agents.[18]
| Synthetic Strategy | Key Features | Stereocontrol | Typical Starting Materials | Reference |
| Chiral Pool Synthesis | Utilizes existing chirality; often fewer steps. | Inherited from starting material. | L-proline, 4-hydroxyproline. | [4][5] |
| 1,3-Dipolar Cycloaddition | High convergence and complexity generation. | Chiral metal catalyst or auxiliary. | α-iminoesters, alkenes. | [7][9] |
| Organocatalytic Domino Rxn | Metal-free; forms multiple bonds in one pot. | Chiral organocatalyst (e.g., proline deriv.). | Aldehydes, nitroalkenes, imines. | [14] |
| Biocatalytic C-H Amination | Green; high selectivity. | Engineered enzyme active site. | Linear organic azides. | [16][17] |
| Pd-Catalyzed Carboamination | Access to specific 2-substituted patterns. | Chiral phosphine ligand. | γ-aminoalkenes, aryl/alkenyl halides. | [18] |
| Table 1. Comparison of Key Synthetic Strategies for Chiral Pyrrolidines. |
Diversity-Oriented Synthesis (DOS)
The true power of these building blocks is realized when they are used in Diversity-Oriented Synthesis (DOS). DOS aims to create collections of structurally diverse small molecules that systematically explore chemical space.[19] Using strategies like the "build/couple/pair" approach, a single chiral pyrrolidine core can be elaborated into a wide array of fused and spirocyclic scaffolds, rapidly generating libraries of novel, drug-like compounds for high-throughput screening.[20][21]
Case Study: Pyrrolidine Scaffolds in DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. The pyrrolidine scaffold is a key structural feature in many of these drugs. The synthesis of these inhibitors often starts from a chiral pyrrolidine building block, such as (R)-pyrrolidine-3-carboxylic acid.[4] The pyrrolidine nitrogen typically forms a crucial interaction with the active site of the DPP-4 enzyme. The stereochemistry and substitution pattern on the ring are optimized to maximize potency and selectivity, highlighting the direct link between the structure of the chiral building block and the ultimate biological activity of the drug.
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid
Rationale: Protection of the secondary amine as a tert-butoxycarbonyl (Boc) carbamate is a foundational step in many synthetic sequences. It prevents the amine from acting as a nucleophile in subsequent reactions, allowing for selective modification of the carboxylic acid group. The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology: [4]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N NaOH solution in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled amine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid.
Conclusion
Chiral pyrrolidine building blocks are far more than simple heterocyclic motifs; they are sophisticated tools for molecular design. Their unique stereochemical and conformational properties provide a three-dimensional canvas upon which medicinal chemists can craft the next generation of therapeutics.[1] A deep understanding of the synthetic strategies used to create these scaffolds—from leveraging the chiral pool to employing advanced asymmetric catalysis—is essential for any drug discovery program. As synthetic methodologies become more powerful and efficient, the versatility and application of chiral pyrrolidines in the creation of novel, life-saving medicines will only continue to expand.
References
-
Davis, J. M., & Morton, D. (2006). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. Organic Letters, 8(12), 2523–2526. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 27. [Link]
-
Iannazzo, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2244. [Link]
-
Carretero, J. C., & Rodríguez, N. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(80), 11931-11943. [Link]
-
Kumar, A., et al. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. Organic Letters, 12(10), 2366–2369. [Link]
-
Davis, J. M., & Morton, D. (2006). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. PMC. [Link]
-
Wang, W., et al. (2013). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 49(44), 5028-5030. [Link]
-
Cox, L. R., et al. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex. Organic Letters, 8(20), 4389–4392. [Link]
-
Godineau, E., et al. (2016). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 55(1), 373-376. [Link]
-
Cox, L. R., et al. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 8(20), 4389–4392. [Link]
-
Vitale, R., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 649–662. [Link]
-
Cox, L. R., et al. (2006). Stereoselective synthesis of 2-dienyl-substituted pyrrolidines using an eta4-dienetricarbonyliron complex as the stereodirecting element: Elaboration to the pyrrolizidine skeleton. Organic Letters, 8(20), 4389-4392. [Link]
-
Fukuzawa, S., & Oki, H. (2008). Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Organic Letters, 10(9), 1747–1750. [Link]
-
Kumar, A., et al. (2010). Diversity oriented synthesis of pyrrolidines via natural carbohydrate solid acid catalyst. Tetrahedron Letters, 51(28), 3657-3661. [Link]
-
Bakulina, O., & Bairamova, E. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243913. [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2451–2459. [Link]
-
Wang, Y., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(5), 1409-1415. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC. [Link]
-
Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 61, 3821-3831. [Link]
-
Carretero, J. C., & Rodríguez, N. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
-
Iannazzo, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Aragen Life Sciences. (n.d.). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. Aragen Life Sciences. [Link]
-
Kumar, A., et al. (2013). Synthesis of privileged scaffolds by using diversity-oriented synthesis. Chemistry, 19(25), 8235-8240. [Link]
-
Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 114, 117829. [Link]
-
ResearchGate. (n.d.). Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. ResearchGate. [Link]
-
Bakulina, O., & Bairamova, E. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. [Link]
-
Bartók, M., et al. (2022). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Catalysts, 12(1), 84. [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]
-
ResearchGate. (n.d.). Some important pyrrolidine scaffolds. ResearchGate. [Link]
-
Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1649-1656. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Carretero, J. C. (n.d.). 1. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds. Universidad Autónoma de Madrid. [Link]
-
Vitale, R., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
YouTube. (2020). Proline Decarboxylation to Pyrrolidine. YouTube. [Link]
-
ResearchGate. (n.d.). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. ResearchGate. [Link]
-
Raines, R. T., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(4), 1238–1244. [Link]
-
Sciencemadness Discussion Board. (2015). Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. escholarship.org [escholarship.org]
- 18. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aragen.com [aragen.com]
- 21. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol: From First Principles to Formulation Insights
An In-depth Technical Guide
Prepared by: A Senior Application Scientist
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel compound 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol. As a molecule possessing multiple functional groups capable of ionization and hydrogen bonding, its interaction with various solvent systems is complex and critical to its development as a potential therapeutic agent. This document moves beyond rote protocols to explain the underlying physicochemical principles that govern its solubility, ensuring that experimental design is both efficient and insightful. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, providing a self-validating system for generating reliable and reproducible data.
Molecular Structure and Predicted Physicochemical Characteristics
A thorough understanding of a molecule's structure is the cornerstone of predicting its solubility behavior. The structure of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol contains three key functional groups that dictate its interactions with protic and aprotic solvents.
-
Primary Amine (-CH₂NH₂): This group is basic and will be protonated at low pH (pKa ~9-10), forming a positively charged ammonium ion. This dramatically increases its affinity for polar solvents like water.
-
Pyrrolidine Ring: This saturated heterocycle contains a secondary amine which is also basic. The non-planar, three-dimensional nature of the pyrrolidine scaffold can influence crystal packing and interactions with solvents.[1]
-
Hydroxyl Group (-OH): Located on the pyrrolidine ring, this group is a hydrogen bond donor and acceptor. It is weakly acidic but its primary contribution to solubility is through hydrogen bonding with solvent molecules.
The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (N, O) suggests a strong potential for high aqueous solubility.[2] However, the interplay of the two basic nitrogen atoms means its solubility will be exquisitely sensitive to pH.
The Role of pH: A Mechanistic Overview
For an ionizable compound like 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, pH is the most critical variable controlling aqueous solubility. The relationship between pH, the compound's acid dissociation constants (pKa), and its ionization state is fundamental.[3][4]
As a compound with basic amine groups, its solubility increases dramatically in acidic conditions.[5] When the pH of the solution is below the pKa of the amine groups, the molecule exists predominantly in its protonated, cationic form. This charged species is highly polar and readily interacts with water molecules, leading to higher solubility. Conversely, at a pH above the pKa, the molecule is in its neutral, un-ionized form, which is less polar and thus less soluble in water. The lowest aqueous solubility, known as the intrinsic solubility (S₀), occurs when the molecule is fully un-ionized.[6]
Experimental Blueprint for Solubility Characterization
A robust solubility assessment requires a multi-step, systematic approach. The following experimental plan is designed to first determine the fundamental physicochemical properties (pKa) and then use that knowledge to guide the comprehensive measurement of equilibrium solubility.
Part A: Determination of Acid Dissociation Constants (pKa)
Causality: Before measuring pH-dependent solubility, it is imperative to determine the pKa values of the ionizable groups. The pKa values pinpoint the exact pH at which the compound transitions between its ionized and un-ionized forms, providing a roadmap for the subsequent shake-flask experiments and predicting the pH of lowest solubility.
Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of substances by monitoring pH changes during titration with an acid or base.[7][8]
-
Preparation: Accurately weigh and dissolve a sample of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol in a known volume of deionized, carbonate-free water. A starting concentration of 1-10 mM is typical.
-
Initial Titration (with Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant using a calibrated pH meter.
-
Back Titration (with Base): After reaching a low pH (e.g., pH 2), titrate the solution back with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) past the initial pH to a high pH (e.g., pH 12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the points of minimum slope (inflection points) on the titration curve. Since two basic groups are present, two distinct pKa values are expected.
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Part B: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold-standard for determining thermodynamic, or equilibrium, solubility.[9][10] It ensures that the solvent is truly saturated with the solute, providing a definitive value for solubility under specific conditions. This method is recommended by regulatory bodies like the ICH for biopharmaceutics classification.[11][12][13]
Protocol: Aqueous pH-Dependent Solubility (ICH M9 Guidelines)
-
Media Preparation: Prepare a series of aqueous buffers at a minimum of three pH values across the physiological range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[11][13] Additionally, prepare a buffer at the pH where the compound is predicted to be least soluble, based on the determined pKa values.
-
Incubation: Add an excess amount of solid 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature, typically 37 °C ± 1 °C for biopharmaceutical relevance.[14][15] Agitate for a sufficient period to reach equilibrium (e.g., 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to optimize this duration.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[12]
Protocol: Organic Solvent Solubility
-
Solvent Selection: Choose a panel of pharmaceutically relevant organic solvents and co-solvents, such as Ethanol, Propylene Glycol, PEG 400, and N-Methyl-2-pyrrolidone (NMP).[16]
-
Procedure: Follow the same shake-flask procedure as described for aqueous solubility (steps 2-5), using the selected organic solvents instead of aqueous buffers. The experiment is typically conducted at room temperature (25 °C).
Data Presentation and Interpretation
Organizing the experimental results into clear, structured tables is essential for comparison and interpretation.
Table 1: Physicochemical Properties of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
| Parameter | Method | Result |
|---|---|---|
| pKa₁ (Primary Amine) | Potentiometric Titration | [Experimental Value] |
| pKa₂ (Pyrrolidine) | Potentiometric Titration | [Experimental Value] |
| Intrinsic Solubility (S₀) | Shake-Flask (at pH > pKa+2) | [Experimental Value] |
Table 2: Aqueous pH-Solubility Profile at 37 °C
| Aqueous Medium | Target pH | Final pH | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|---|
| 0.1 M HCl | 1.2 | [Value] | [Value] | [Value] |
| Acetate Buffer | 4.5 | [Value] | [Value] | [Value] |
| Phosphate Buffer | 6.8 | [Value] | [Value] | [Value] |
| [Buffer at S₀] | [Value] | [Value] | [Value] | [Value] |
Table 3: Solubility in Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|
| Water | 80.1 | [Value from Table 2] | [Value] |
| Propylene Glycol | 32.0 | [Value] | [Value] |
| Ethanol | 24.3 | [Value] | [Value] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | [Value] | [Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Value] | [Value] |
Interpretation of Results: The data generated will provide a comprehensive picture of the compound's behavior. High solubility at pH 1.2 and 4.5 would suggest rapid dissolution in the stomach and upper small intestine, a favorable attribute for oral bioavailability. Solubility in solvents like propylene glycol or NMP indicates their potential use as co-solvents to develop liquid formulations for oral or parenteral administration, particularly if the intrinsic aqueous solubility is low.
Conclusion
The solubility profile of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol is a critical dataset that profoundly influences its entire development trajectory. By employing a systematic approach that begins with the determination of pKa via potentiometric titration and proceeds to equilibrium solubility measurements using the robust shake-flask method, researchers can generate the high-quality, reliable data needed for informed decision-making. This integrated strategy, grounded in fundamental physicochemical principles and aligned with regulatory standards, provides the necessary insights to guide formulation development, predict in vivo performance, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.
References
-
Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.[7] Source: Analytical Chemistry - ACS Publications URL: [Link]
-
Title: Compound solubility measurements for early drug discovery.[17] Source: Computational Chemistry URL: [Link]
-
Title: A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.[18] Source: ResearchGate URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[6] Source: Lund University Publications URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility.[19][20] Source: Semantic Scholar URL: [Link]
-
Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[8] Source: ECETOC URL: [Link]
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.[11] Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[9] Source: Pharmaceutical Sciences URL: [Link]
-
Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.[14] Source: Admescope URL: [Link]
-
Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.[12] Source: ICH URL: [Link]
-
Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.[15] Source: SciELO URL: [Link]
-
Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.[13] Source: EMA URL: [Link]
-
Title: Advanced Properties of Amines.[2] Source: Chemistry LibreTexts URL: [Link]
-
Title: The Effects of pH on Solubility.[3] Source: Chemistry LibreTexts URL: [Link]
-
Title: How does pH affect water solubility of organic acids (or acids in general)?[5] Source: Reddit URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Source: MDPI URL: [Link]
-
Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone.[16] Source: PMC - National Center for Biotechnology Information URL: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. reddit.com [reddit.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. acs.figshare.com [acs.figshare.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. admescope.com [admescope.com]
- 15. scielo.br [scielo.br]
- 16. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Methodological & Application
Accelerated Synthesis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol via Microwave-Assisted Buchwald-Hartwig Amination
An Application Note for Medicinal and Process Chemistry
Abstract The synthesis of complex organic molecules is a cornerstone of drug discovery and development.[1] The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[2] This application note provides a comprehensive guide to the synthesis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, a valuable building block, utilizing a microwave-assisted palladium-catalyzed Buchwald-Hartwig amination. We will explore the foundational principles of microwave synthesis, detailing its significant advantages over conventional heating methods, including dramatic reductions in reaction time, improved yields, and alignment with green chemistry principles.[3][4] A detailed, step-by-step protocol is provided, alongside discussions on reaction mechanism, safety considerations, and data interpretation, tailored for researchers and scientists in pharmaceutical development.
Introduction: The Need for Speed and Efficiency in Synthesis
In the competitive landscape of drug development, the rapid synthesis and screening of novel chemical entities are paramount.[5] Traditional synthetic methods, often reliant on prolonged heating under reflux, can create significant bottlenecks in the discovery pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a faster, more efficient, and sustainable alternative.[6][7] By using microwave radiation to directly and uniformly heat the reactants, reactions that once took hours or days can often be completed in minutes.[5][8]
This guide focuses on the synthesis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, a molecule featuring a key aryl-amine bond. The formation of such C-N bonds is a frequent challenge in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a standard method for this transformation due to its broad substrate scope and functional group tolerance.[9][10] By combining the efficiency of microwave heating with the precision of the Buchwald-Hartwig reaction, we can establish a highly effective protocol for producing this and similar chemical scaffolds.
The Science of Microwave-Assisted Synthesis
Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave synthesis involves the direct transfer of energy to polar molecules within the reaction mixture.[5][6] This "in-core" heating is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample volume.[3][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with other molecules generate heat.[11][12]
This direct energy transfer results in numerous advantages over conventional oil baths or heating mantles:
-
Increased Reaction Rates: Dramatic acceleration of chemical reactions, reducing times from hours to minutes.[4]
-
Improved Yields: Reduced reaction times minimize the formation of by-products, often leading to higher yields and cleaner reaction profiles.[12]
-
Enhanced Purity: Fewer side-products simplify the workup and purification process.
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel or surrounding apparatus, leading to significant energy savings.[5]
-
Green Chemistry: The efficiency of MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[7][13]
Synthetic Strategy: The Buchwald-Hartwig Amination
The target molecule is formed by creating a bond between the nitrogen of 3-pyrrolidinol and an aryl halide. The Buchwald-Hartwig amination is the ideal reaction for this purpose. It is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][14]
The general catalytic cycle involves several key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14][15]
The choice of ligand, base, and solvent is critical for the success of the reaction. Sterically hindered phosphine ligands are commonly used to promote the reductive elimination step and stabilize the palladium catalyst.[9]
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol using a dedicated laboratory microwave reactor.
4.1 Materials and Equipment
-
Reagents:
-
2-Bromobenzylamine (or suitable protected analogue)
-
(R)- or (S)-3-Pyrrolidinol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
4.2 Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromobenzylamine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the vial.
-
Liquid Addition: Add (R)-3-Pyrrolidinol (1.2 mmol) followed by anhydrous toluene (4.0 mL).
-
Sealing: Securely cap the vial using a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to hold at a temperature of 120°C for 20 minutes with magnetic stirring. Power will be applied dynamically to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling within the instrument).
-
Workup: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Data and Results
The use of microwave irradiation provides a significant advantage over conventional heating methods for this transformation.
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Reaction Time | 20 minutes | 12 - 18 hours |
| Temperature | 120 °C | 110 °C (reflux) |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purity (Post-Chroma.) | >98% | >98% |
| Notes | Rapid, energy-efficient, cleaner reaction profile. | Long reaction time, potential for more by-product formation. |
Safety Precautions for Microwave Chemistry
While highly effective, microwave reactors are specialized pieces of equipment that require strict adherence to safety protocols.[16]
-
Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for laboratory synthesis.[16][17] Laboratory-grade reactors are built to handle corrosive solvents and contain potential explosions.[18]
-
Pressure Monitoring: Always use sealed vessels designed for the pressures that may be generated. Modern reactors have built-in pressure monitoring and emergency venting capabilities. Never exceed the vessel's pressure rating.
-
Solvent Choice: Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[17] Be aware of the potential for superheating, especially with viscous liquids.[16]
-
Exothermic Reactions: Use extreme caution with potentially exothermic reactions. The rapid energy input from a microwave can cause a runaway reaction.[16] When developing a new procedure, start with small-scale reactions at low power.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[17] Use thermal gloves when removing hot vessels from the reactor.[19]
-
Vessel Integrity: Before each use, inspect the reaction vessel for any cracks or defects that could lead to failure under pressure.[19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient base; Low temperature/time. | Use fresh catalyst and anhydrous solvent. Ensure the base is fresh and dry. Incrementally increase reaction temperature or time. |
| Incomplete Reaction | Reaction time is too short; Temperature is too low. | Increase the reaction time in 5-minute increments. Increase the temperature in 10°C increments. |
| Formation of Side Products | Temperature is too high; Reaction time is too long. | Reduce the reaction temperature. Optimize the reaction time to stop once the starting material is consumed (monitor by TLC/LC-MS). |
| Decomposition | Reagents are unstable at the set temperature. | Consult the MSDS for thermal stability of reagents.[16] Reduce the reaction temperature. |
Conclusion
The microwave-assisted Buchwald-Hartwig amination is a superior method for the rapid and efficient synthesis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol. This approach dramatically reduces reaction times from many hours to mere minutes while simultaneously improving yields and simplifying purification. By leveraging this powerful technology, medicinal and process chemists can accelerate their research and development timelines, bringing novel chemical entities from concept to reality with greater speed and efficiency.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SN Applied Sciences. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]
-
Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]
-
Specific effects of microwave. (n.d.). Solid supported reaction. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. [Link]
-
Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwaves in drug discovery and development: A Review. (2026). ResearchGate. [Link]
-
Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. (2016). Longdom Publishing. [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]
-
Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham. [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Strathclyde. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). PMC. [Link]
-
Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2025). ResearchGate. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Efficient One-Pot Microwave-Assisted Synthesis, Crystallographic, and Spectroscopic Characterization of Novel Antitumor and Antimicrobial (3E)-5-Hydroxy-1-Isopropyl-3-[(5-Methyl-2-Thienyl)Methylene]-5-Phenylpyrrolidin-2-One. (2021). Zhurnal Prikladnoii Spektroskopii. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). PMC. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. visitka.narod.ru [visitka.narod.ru]
- 6. epcp.ac.in [epcp.ac.in]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. longdom.org [longdom.org]
- 12. ijrpas.com [ijrpas.com]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 18. scribd.com [scribd.com]
- 19. nottingham.ac.uk [nottingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are likely encountering yield attrition due to two distinct "bottlenecks" inherent to this scaffold:
-
The Ortho-Effect in SnAr: The coupling of 3-pyrrolidinol to the 2-substituted phenyl ring is sterically crowded, leading to stalled conversion.
-
The "Polar Trap" during Reduction: The final product is a highly polar amino-alcohol. Standard aqueous workups often result in massive product loss into the aqueous phase or the formation of inseparable boron/aluminum emulsions.
This guide abandons generic advice. We focus on the Nitrile Route (via 2-fluorobenzonitrile), as it is the most robust industrial pathway compared to the unstable aldehyde reductive amination route.
Part 1: The Synthetic Pathway
We define the "Gold Standard" route to ensure we are troubleshooting the same chemistry.
Workflow Diagram
Figure 1: The standard two-step synthesis via nucleophilic aromatic substitution (SnAr) followed by nitrile reduction.
Part 2: Troubleshooting The Coupling (SnAr)
Context: You are reacting 2-fluorobenzonitrile with 3-pyrrolidinol. Target Intermediate: 2-(3-hydroxy-1-pyrrolidinyl)benzonitrile.
Q: Why is my conversion stalling at ~60-70%?
A: The solvent polarity is insufficient for the ortho-fluorine displacement.
-
The Mechanism: SnAr reactions require a stabilized Meisenheimer complex.[1] In ortho-substituted systems, the transition state is crowded.
-
The Fix:
-
Switch Solvent: If you are using DMF, switch to DMSO (Dimethyl sulfoxide). DMSO has a higher dielectric constant, which better stabilizes the charged transition state and accelerates the displacement of the fluoride.
-
Temperature: Ensure internal temperature reaches 90–100°C . Refluxing THF (66°C) is often insufficient for sterically hindered SnAr.
-
Stoichiometry: Use 1.2 to 1.5 equivalents of 3-pyrrolidinol. The amine acts as both nucleophile and proton scavenger (though an auxiliary base is better).
-
Q: I see a "dimer" impurity by LCMS. What is it?
A: It is likely the ether-linked byproduct.
-
The Cause: 3-pyrrolidinol is bifunctional (Amine + Alcohol). While the amine is more nucleophilic, under high-temperature/strong-base conditions (like NaH), the alkoxide can compete, attacking the fluoronitrile to form the ether linkage.
-
The Fix: Use a carbonate base (K2CO3 or Cs2CO3 ) instead of hydrides (NaH). Carbonates are strong enough to deprotonate the ammonium salt but not strong enough to fully deprotonate the alcohol, maintaining chemoselectivity for N-arylation over O-arylation.
Part 3: Troubleshooting The Reduction (Nitrile → Amine)
Context: Reducing the nitrile intermediate to the primary amine. This is the most common failure point.
Q: My reaction turns into a viscous "mush" and yield is <30%.
A: You are likely using LAH (Lithium Aluminum Hydride) with an improper workup.
-
The Issue: The product (amino-pyrrolidinol) chelates strongly to Aluminum salts. A standard water/NaOH quench creates a gelatinous aluminum hydroxide precipitate that traps your polar product.
-
The Fix (Option A - Chemical): Use the Fieser & Fieser Workup specifically adapted for amino-alcohols:
-
Dilute with wet THF/Ether.
-
Add n mL H2O (per n grams LAH).
-
Add n mL 15% NaOH .
-
Add 3n mL H2O .
-
Crucial Step: Triturate the white solid vigorously for 30 mins, then filter. Wash the solid with boiling THF to release trapped product.
-
-
The Fix (Option B - Catalytic - Recommended): Switch to Raney Nickel .
-
Protocol: H2 (50 psi) + Raney Ni + 7N NH3 in Methanol .
-
Why Ammonia? It suppresses the formation of secondary amines (dimers) by saturating the surface of the catalyst, preventing the primary amine product from reacting with the intermediate imine.
-
Comparison of Reduction Strategies
| Method | Yield Potential | Pros | Cons |
| LAH / THF | Moderate (50-70%) | Fast, standard reagents. | "Mush" workup; difficult to scale; safety risk. |
| Raney Ni / H2 / NH3 | High (85-95%) | Cleanest profile; easiest workup (filtration). | Pyrophoric catalyst; requires pressure vessel. |
| BH3-THF | Low-Moderate | Milder than LAH. | Boron-amine complexes are very hard to break; requires acidic reflux. |
Part 4: Isolation & Purification (The "Polar Trap")
Context: The product is water-soluble. Standard EtOAc/Water extraction leaves the product in the water.
Q: I cannot extract the product from the aqueous phase.
A: Stop using Ethyl Acetate.
-
The Physics: The logP of your product is likely near zero or negative due to the hydroxyl and primary amine groups.
-
The Solution:
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) as the extraction solvent. These mixtures are polar enough to pull the amine out of the brine.
-
Alternative (Resin): If scale allows (<5g), load the aqueous mixture onto an SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH3 in MeOH (releases the product).
-
-
Part 5: Troubleshooting Logic Tree
Use this flowchart to diagnose your specific failure mode.
Figure 2: Decision matrix for optimizing yield based on observed impurities.
References
-
Nucleophilic Aromatic Substitution (SnAr)
-
Mechanism & Solvent Effects:[1][2] Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Ortho-Effect:[1] Specific acceleration of SnAr by DMSO in ortho-substituted aryl fluorides is well-documented in process chemistry literature for similar scaffolds (e.g., fluoro-nitrobenzenes).
-
-
Nitrile Reduction Strategies
-
Raney Ni/NH3 Selectivity: Watson, D. J. (1998). The Hydrogenation of Nitriles to Primary Amines.[3][4] Organic Process Research & Development, 2(5), 357-361. (Demonstrates the necessity of ammonia to suppress secondary amine formation).
- LAH Workups: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
-
- SCX Chromatography: Henderson, A. P., et al. (2006). Flow-Through Purification of Organic Reagents and Scavengers.
Sources
Troubleshooting cyclization side reactions in pyrrolidine formation
Technical Guide & Troubleshooting Center
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Cyclization Side Reactions in Pyrrolidine Formation Version: 2.4 (Current)
Introduction: The Entropy vs. Enthalpy Battleground
Welcome to the Pyrrolidine Support Hub. If you are here, you are likely staring at a crude NMR showing a complex mixture of oligomers, unreacted linear amines, or elimination products instead of your desired 5-membered nitrogen heterocycle.
Pyrrolidine formation is a deceptive challenge. While 5-membered rings are kinetically favored due to low strain and high probability of chain-end collision (entropy), they are plagued by specific competing pathways. This guide moves beyond basic "textbook" answers to address the causality of failure: the competition between intermolecular polymerization and intramolecular cyclization , and the rigid constraints of orbital overlap (Baldwin's Rules) .
Module 1: The Kinetic Gatekeeper (Baldwin's Rules)
User Query: "My precursor has a leaving group at the
The Core Issue: Orbital Trajectory
You are likely fighting geometry. In nucleophilic substitutions, the nucleophile (amine) must approach the electrophile (
-
5-exo-tet (Favored): The leaving group is on a carbon outside the forming ring system. The amine can easily access the
antibonding orbital. -
5-endo-tet (Disfavored): The leaving group is part of the ring system being formed. The geometric constraints prevent the amine from achieving the necessary
attack angle without breaking the ring strain barrier.
Troubleshooting Workflow
If your reaction is failing, verify your substrate classification immediately.
Figure 1: Decision matrix based on Baldwin’s Rules for 5-membered rings. Note that 5-endo-tet failures are a common source of "unreactive" substrates.
Module 2: The Concentration Conundrum (Polymerization)
User Query: "I am getting a gummy residue or insoluble solid instead of my oil. Mass spec shows repeating units."
The Core Issue: Inter- vs. Intramolecular Competition
Cyclization is a first-order reaction (unimolecular,
-
High Concentration: Favors intermolecular collisions
Polymerization/Dimerization. -
Low Concentration: Favors the amine finding its own tail
Cyclization.
Troubleshooting Protocol: High Dilution & Pseudo-High Dilution
| Parameter | Standard Condition (Risk of Polymer) | Optimized Condition (Cyclization Favored) |
| Concentration | 0.1 M - 1.0 M | 0.001 M - 0.01 M |
| Addition Rate | One-portion addition | Slow addition (Syringe pump) over 4-8 hours |
| Temperature | Room Temperature | Reflux (Favors entropy/ring closure) |
| Solvent | DCM, THF (Standard) | MeCN, Toluene (High boiling for thermal boost) |
The "Pseudo-High Dilution" Technique: If you cannot handle large volumes of solvent (0.001 M), use a syringe pump to add the substrate slowly into a refluxing solution of the catalyst/base. This keeps the instantaneous concentration of the unreacted precursor low, mimicking high dilution conditions.
Module 3: Reductive Amination Cyclization
User Query: "I'm trying to cyclize a
The Core Issue: Imine Stability & pH
Reductive amination relies on the formation of a cyclic iminium intermediate. If the pH is too low, the amine is protonated and cannot attack the ketone. If the pH is too high, the iminium ion may not form or may hydrolyze.
Standard Operating Procedure (SOP): Robust Reductive Cyclization
Valid for: Formation of pyrrolidines from
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) [1]
-
Acetic Acid (catalytic to 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Protocol:
-
Imine Formation (The Critical Step): Dissolve the amino-ketone precursor in DCE (0.1 M).
-
Checkpoint: If the precursor is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free the amine.
-
Add Acetic Acid (AcOH). The target pH is 5–6. This catalyzes imine formation without fully protonating the nucleophile.
-
Wait: Stir for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the cyclic imine/enamine.
-
-
Reduction: Add NaBH(OAc)3 in one portion.
-
Why STAB? It is less reactive than NaBH4 and will not reduce the ketone before it forms the imine. It selectively reduces the iminium species [2].
-
-
Quench: Quench with saturated aqueous NaHCO3. Do not use strong base immediately if the product is volatile.
-
Extraction: Extract with DCM.
Common Failure Modes:
| Observation | Diagnosis | Fix |
| Product is Amino-Alcohol (Open Chain) | Ketone reduced before imine formed. | Switch from NaBH4 to STAB. Ensure "Pre-stir" period. |
| No Reaction | Amine fully protonated (pH < 4). | Add TEA or reduce AcOH loading. |
| Dimerization | Concentration too high. | Dilute reaction to 0.01 M. |
Module 4: Advanced Optimization (The Thorpe-Ingold Effect)
User Query: "My reaction is clean but incredibly slow (days). How can I accelerate it?"
The Core Issue: Rotational Freedom
Linear alkyl chains have high conformational freedom (entropy). The reactive ends spend very little time near each other.
The Solution: Gem-Dimethyl Effect
Introducing substituents (like a gem-dimethyl group) on the tether backbone restricts bond rotation and compresses the internal bond angle (
Figure 2: The Thorpe-Ingold effect illustrates how steric bulk on the chain accelerates ring closure.
References
-
Reductive Amination - Common Conditions: NaHB(OAc)3 . Common Organic Chemistry. Available at: [Link]
-
Thorpe–Ingold effect . Wikipedia.[2] Available at: [Link][2]
Sources
Technical Support Center: Preventing Oxidation of the Aminomethyl Group During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and preventative protocols for a common and often frustrating issue in synthetic chemistry: the unwanted oxidation of aminomethyl groups during reaction workup. This phenomenon can lead to significant yield loss, complex purification challenges, and the generation of highly colored impurities. This document is designed for researchers, medicinal chemists, and process development scientists who encounter these challenges.
Part 1: Troubleshooting & FAQs
This section addresses the most frequently asked questions regarding the unexpected oxidation of aminomethyl-containing compounds. The answers are designed to help you rapidly diagnose the potential cause of degradation in your specific system.
Q1: Why is my reaction mixture or isolated product containing an aminomethyl group turning dark brown, yellow, or even black during workup?
A1: A significant color change is a primary visual indicator of amine oxidation.[1] The aminomethyl group, particularly in its free base form, is an electron-rich moiety, making it susceptible to oxidation. This process often generates highly conjugated and colored byproducts such as imines, nitro compounds, or complex polymeric materials, which can range in color from yellow to dark black.[1] If you observe this, it is a strong signal that your target compound is degrading.
Q2: What are the most common culprits for aminomethyl oxidation during a typical workup?
A2: The oxidation is rarely caused by a single factor but rather a combination of conditions. The primary culprits include:
-
Atmospheric Oxygen: The most common and often overlooked oxidizing agent is molecular oxygen (O₂) from the air.[2][3] In the presence of a basic medium, which deprotonates the amine, the rate of air-oxidation can increase dramatically.
-
Residual Oxidizing Reagents: If your reaction involves an oxidizing agent (e.g., hydrogen peroxide, a peroxyacid, KMnO₄), incomplete quenching can lead to the continued oxidation of your product during workup and extraction.[4][5]
-
Metal Ion Contamination: Trace amounts of transition metals, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), can act as potent catalysts for amine oxidation.[6] These can be introduced from reagents, spatulas, or the reaction vessel itself.
-
Elevated Temperatures: Higher temperatures during workup (e.g., solvent removal under reduced pressure at high heat) can accelerate the rate of oxidation.
-
Unfavorable pH: The pH of your aqueous phase during extraction is a critical determinant of amine stability.
Q3: How exactly does pH influence the stability of the aminomethyl group?
A3: The pH of the medium dictates the protonation state of the amine, which is the single most important factor in its susceptibility to oxidation.
-
In Basic or Neutral Conditions (pH > pKa): The amine exists predominantly in its neutral, deprotonated form (R-CH₂-NH₂). The lone pair of electrons on the nitrogen is readily available, making the molecule highly susceptible to losing an electron (oxidation).[7][8]
-
In Acidic Conditions (pH < pKa): The amine is protonated to form an ammonium salt (R-CH₂-NH₃⁺). In this state, the nitrogen's lone pair is engaged in a bond with a proton and is no longer available for oxidation. This effectively "protects" the amine group.[9][10] The rate constant for oxidation of a protonated amine by hydroxyl radicals can be orders of magnitude lower than that of its neutral counterpart.[10]
Therefore, maintaining an acidic pH during aqueous workup is a cornerstone of preventing oxidation.
Q4: My starting materials were pure and I didn't use an oxidizing agent in my reaction. Can atmospheric oxygen alone really cause this much degradation?
A4: Absolutely. Autoxidation, or oxidation by atmospheric oxygen, is a well-documented pathway for amine degradation.[11] The process can be initiated by light, heat, or trace metal impurities and often proceeds via a free-radical chain mechanism. While slow at room temperature for many amines, the process is often significantly accelerated during workup due to:
-
Increased Surface Area: Vigorous stirring during extractions in a separatory funnel maximizes the contact between the organic/aqueous phases and the air.
-
Basic Conditions: As mentioned, basic washes (e.g., with sodium bicarbonate or carbonate) to neutralize acid will convert the amine to its more reactive free-base form.
Part 2: Preventative Strategies & Protocols
Based on the principles outlined above, here are field-proven strategies and detailed protocols to protect your aminomethyl-containing compounds.
Strategy 1: Control of Atmosphere (Inert Gas Workflow)
The most direct way to prevent air oxidation is to remove air from the equation. This is the most rigorous approach and is recommended for highly sensitive compounds.
Protocol 1: Workup Under an Inert Atmosphere
-
Preparation: Before beginning the workup, ensure you have a supply of an inert gas (Nitrogen or Argon) connected via a manifold to both your reaction flask and the vessel you will be extracting into (e.g., a three-neck flask or a separatory funnel with a gas adapter).
-
Solvent Degassing: Sparge all aqueous solutions (e.g., water, brine, acidic/basic washes) and organic extraction solvents with the inert gas for 15-20 minutes immediately before use to remove dissolved oxygen.
-
Reaction Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a pre-degassed solution while maintaining a positive pressure of inert gas (a gentle flow) into the flask.
-
Extraction: Perform liquid-liquid extractions in a closed system under a positive pressure of inert gas. If using a separatory funnel, insert a needle connected to the gas line through the septum in the stopper.
-
Drying and Concentration: Dry the isolated organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) under an inert atmosphere. Concentrate the solvent using a rotary evaporator, but be sure to break the vacuum with inert gas, not air.
Strategy 2: pH Control
For most applications, controlling the pH is a highly effective and more practical alternative to a full inert atmosphere workup. The goal is to keep the amine in its protected, protonated state.
Protocol 2: Acidic Workup and Extraction
-
Initial Quench: After cooling the reaction mixture (typically to 0-10 °C), quench it by adding it to a chilled, stirred solution of a weak acid, such as 1 M HCl or 10% aqueous citric acid. The goal is to bring the final pH of the aqueous layer to ~2-4.
-
Organic Wash: If the reaction was performed in a water-miscible solvent, remove it under reduced pressure. If in a water-immiscible solvent, proceed to extraction.
-
Extraction: Extract the acidic aqueous layer with a non-polar organic solvent (e.g., ethyl acetate, DCM) to remove any non-basic organic impurities. The protonated amine salt of your product should remain in the aqueous layer.
-
Basification and Isolation: Cool the aqueous layer containing your product in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with vigorous stirring until the pH is >9-10. This neutralizes the amine salt to the free base.
-
Final Extraction: Immediately extract the now free-based product into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Strategy 3: Use of Sacrificial Antioxidants
In cases where the product is sensitive to both acid and base, or if oxidation is particularly aggressive, adding a sacrificial antioxidant can protect your compound. These agents are more easily oxidized than your product and will consume any oxidizing species present.[12][13]
Table 1: Comparison of Common Antioxidants for Workup
| Antioxidant | Typical Use Case | Mechanism | Pros | Cons |
| Sodium Sulfite (Na₂SO₃) | General purpose, quenching residual peroxides or halogens. | Reducing agent; reacts with O₂ and other oxidants. | Inexpensive, effective, easily removed in aqueous phase. | Can form inorganic precipitates; less effective against some radical species. |
| Sodium Thiosulfate (Na₂S₂O₄) | Excellent for quenching residual halogens (I₂, Br₂).[3] | Potent reducing agent. | Very effective for specific oxidants, easily removed in aqueous phase. | Can generate SO₂ gas under acidic conditions. |
| Ascorbic Acid (Vitamin C) [3] | Mild conditions, sensitive compounds, scavenging free radicals. | Free radical scavenger and reducing agent.[14][15] | Organic and water-soluble, biologically compatible, effective against ROS. | More expensive, can be difficult to separate from some polar products. |
| Butylated Hydroxytoluene (BHT) | Added to solvents for storage or during concentration. | Radical chain inhibitor. | Highly effective at low concentrations, soluble in organic solvents. | Non-polar and can be difficult to remove from non-polar products. |
Protocol 3: Incorporating an Antioxidant into the Workup
-
Choose the Right Agent: Select an antioxidant from Table 1 based on your reaction conditions and product properties. Sodium sulfite is a good general-purpose starting point.
-
Prepare Aqueous Solution: Prepare your aqueous wash solutions as usual (e.g., water, brine). Add the chosen antioxidant to these solutions at a concentration of 5-10% (w/v).
-
Perform Workup: Conduct your standard extraction procedure using the antioxidant-fortified aqueous solutions. The antioxidant will reside in the aqueous phase and protect your compound at the interface where oxidation is most likely to occur.
-
For Organic-Soluble Antioxidants (e.g., BHT): Add a small amount (0.01-0.1 mol%) of BHT to your combined organic extracts before concentration on the rotary evaporator. This will protect the compound as the concentration increases and it becomes more vulnerable.
Part 3: Visual Guides & Workflows
Oxidation & Prevention Mechanisms
The following diagrams illustrate the fundamental chemical processes and the logic for choosing a preventative strategy.
Caption: The effect of pH on aminomethyl group susceptibility to oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LabXchange [labxchange.org]
- 3. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 6. netl.doe.gov [netl.doe.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA1209144A - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 10. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Purification of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol from reaction byproducts
Technical Support Center: Purification of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Case ID: PUR-AMINE-092 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Polar Amine" Challenge
You are likely struggling with 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol because it possesses a "perfect storm" of physicochemical properties that defeat standard purification workflows:
-
Amphoteric/Basic Nature: It contains a primary benzylamine, a tertiary aniline-like nitrogen, and a secondary alcohol.
-
High Polarity: It is highly soluble in water and methanol but poorly soluble in non-polar ethers or hexanes.
-
Silanol Interaction: The free amines hydrogen-bond aggressively with acidic silanols on standard silica gel, leading to irreversible adsorption or severe "streaking" (tailing).
This guide replaces standard protocols with specialized workflows designed for highly polar, basic heterocycles .
Module 1: The Workup (Don't Lose It in the Water)
The Issue: Standard EtOAc/Water extractions often result in 0% yield because the molecule partitions into the aqueous phase, especially if the pH is neutral or acidic.
The Protocol: The "Salting-Out" & DCM/IPA Extraction Do not use Ethyl Acetate. Use a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA) . This specific ratio disrupts the hydration shell of polar amines, forcing them into the organic layer.
Step-by-Step Workflow:
-
pH Adjustment: Cool the aqueous reaction mixture to 0°C. Basify to pH > 12 using 5N NaOH. ( Why? You must suppress the ionization of both amine groups to force the molecule into the organic phase.)
-
Saturation: Add solid NaCl until the aqueous layer is saturated (brine).
-
Extraction: Extract 3x with DCM:IPA (3:1) .
-
Note: The organic layer will be the bottom layer.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic and can bind polar amines.
Visual Logic: Extraction Decision Tree
Figure 1: Logic flow for maximizing recovery of polar amines from aqueous reaction mixtures.
Module 2: Chromatography (The "Anti-Streak" Strategy)
The Issue: On standard silica, your product elutes as a broad smear from
The Solution: You must neutralize the silica surface before and during the run.
Method A: The Amine-Modified Solvent System (Standard Silica)
Use this if you only have standard silica cartridges.
-
Mobile Phase: DCM : MeOH : NH₄OH (28% aq)
-
Gradient: 95:5:0.5
85:15:1.5 -
Crucial Step (Column Pre-treatment): Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing the ammonia before loading your sample. This deactivates the acidic silanol sites.
Method B: Amine-Functionalized Silica (Recommended)
If available, use Amino-Silica (NH₂-SiO₂) cartridges.
-
Benefit: The stationary phase is already basic. You can use simple solvents (Hexane/EtOAc or DCM/MeOH) without adding messy ammonia or triethylamine.
-
Solvent System: Hexane : Ethanol (Gradient 0-100% EtOH).
Data: Solvent System Performance Comparison
| Solvent System | Stationary Phase | Peak Shape | Notes | |
| 10% MeOH in DCM | Standard Silica | 0.05 | Tailing | Fail. Strong silanol interaction. |
| 10% MeOH in DCM + 1% TEA | Standard Silica | 0.35 | Sharp | Good. TEA blocks silanols. |
| 10% MeOH in DCM | Amino-Silica | 0.45 | Very Sharp | Best. No additives needed. |
| 100% EtOAc | C18 (Reverse Phase) | N/A | Fronting | Poor. Too polar for standard C18 retention. |
Module 3: Scavenging Reaction Byproducts
Reaction byproducts for this scaffold often include residual Palladium (Pd) (from hydrogenation/coupling) and dimers .
Palladium Removal Protocol
If your product is dark or grey, you have metal contamination.
-
Dissolve crude oil in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (0.5 eq relative to Pd loading).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE frit.
-
Concentrate.[1]
Module 4: Salt Formation (Stabilization)
The free base is likely a viscous, hygroscopic oil that oxidizes over time. Convert it to a solid salt for long-term storage.
Protocol: HCl Salt Formation
-
Dissolve the purified free base in a minimum amount of dry Diethyl Ether or Dioxane .
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate should form immediately.
-
Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If it remains an oil, decant the solvent and triturate (grind) the oil with fresh diethyl ether until it solidifies.
Visual Logic: Purification & Isolation Workflow
Figure 2: End-to-end workflow from crude reaction mixture to stable salt.
Frequently Asked Questions (FAQs)
Q: My product is stuck on the column even with 10% MeOH. What now? A: You are likely experiencing "phase collapse" or strong adsorption. Switch to HILIC mode (Hydrophilic Interaction Liquid Chromatography). Use a Silica column but run a gradient of Acetonitrile (A) and Water/10mM Ammonium Formate (B) . Start at 95% A and gradient to 60% A. The water layer provides a hydration shell that allows the amine to travel.
Q: I used TEA in my column, but now I can't get rid of it. The NMR shows broad ethyl peaks. A: Triethylamine (TEA) has a high boiling point relative to simple solvents. To remove it:
-
Dissolve product in DCM.
-
Wash with Saturated NaHCO₃ (bicarbonate). Do not use strong acid or you will extract your product.
-
Rotovap at 45°C for at least 1 hour.
-
If persistent, form the HCl salt; the TEA-HCl salt is often more soluble in IPA/EtOH and can be washed away during recrystallization.
Q: Can I use C18 Reverse Phase? A: Only if you use a high pH buffer . Standard acidic C18 (Water/Acetonitrile + TFA) will protonate your amines, making them even more polar and causing them to elute in the void volume (dead time). You must use 10mM Ammonium Bicarbonate (pH 10) as the aqueous modifier to keep the amine in its neutral (hydrophobic) state for retention on C18.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for salt formation and solvent properties).[2]
-
Teledyne ISCO. (2023). HILIC Purification Strategies for Flash Chromatography. (Detailed guide on purifying polar amines).
-
Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? (Explains the mechanism of amine-silica interaction and modifiers).
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. (Source for the 3:1 DCM:IPA extraction ratio).
-
BenchChem. (2025). Palladium Catalyst Removal from Amine Reaction Mixtures. (Protocols for scavenging metals from basic heterocycles).
Sources
Validation & Comparative
1H NMR spectrum interpretation of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Technical Analysis & Structural Verification: 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Executive Summary & Application Scope
Target Molecule: 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol Primary Application: Scaffold for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Analytical Challenge: The molecule contains a chiral center (C3-OH) and a basic primary amine. This combination creates complex diastereotopic splitting patterns and pH-sensitive chemical shifts.
This guide provides a comparative structural analysis, distinguishing the target molecule from its synthetic precursor, 1-(2-cyanophenyl)-3-pyrrolidinol . This comparison is the industry standard for verifying successful reduction of the nitrile group to the aminomethyl moiety.
Comparative Analysis: Target vs. Precursor
The most critical step in validating this compound is confirming the reduction of the electron-withdrawing nitrile group to the electron-donating aminomethyl group.
| Feature | Precursor (Nitrile) | Target (Aminomethyl) | Diagnostic Change |
| Benzylic Protons | Absent | ~3.7 – 3.9 ppm (s or ABq) | Appearance of new signal (2H). |
| Aromatic Shift | Deshielded (Electron Poor) | Shielded (Electron Rich) | Upfield shift of Ar-H protons due to loss of -CN conjugation. |
| IR Correlation | ~2200 cm⁻¹ (C≡N stretch) | ~3300-3400 cm⁻¹ (N-H stretch) | Disappearance of sharp nitrile peak. |
| Mass Spec (M+H) | [M+H]⁺ = ~189.1 | [M+H]⁺ = ~193.1 | Mass increase of +4 Da (Reduction). |
Experimental Protocol: 1H NMR Acquisition
To ensure reproducibility and visibility of exchangeable protons (OH, NH₂), DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often leads to broadening or loss of amine/alcohol signals and poor solubility of the salt forms.
Step-by-Step Workflow:
-
Sample Mass: Weigh 5–10 mg of the free base (or HCl salt) into a clean vial.
-
Solvent Addition: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Note: If using the HCl salt, add 1-2 equivalents of solid K₂CO₃ or a drop of NaOD to free the base in situ if you need to observe the free amine shift, though this may broaden signals.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
-
Acquisition Parameters:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of aromatic protons).
-
Scans (NS): 64 (to resolve minor diastereotopic splitting).
-
Temperature: 298 K (25°C).
-
Detailed Spectral Interpretation
A. The Aromatic Region (6.5 – 7.5 ppm)
The phenyl ring is 1,2-disubstituted. Unlike the para-substituted analogs which show clear doublets, this will appear as a complex 4-spin system.
-
H-3' & H-6' (Ortho): The proton adjacent to the pyrrolidine nitrogen (H-6') typically resonates upfield (~6.6-6.8 ppm) due to the mesomeric donation of the nitrogen lone pair.
-
H-4' & H-5' (Meta/Para): These appear as overlapping triplets/multiplets around 7.0-7.2 ppm.
B. The "Smoking Gun": Benzylic Amine (3.7 – 3.9 ppm)
This is the verification signal.
-
Theoretical: Singlet, 2H.
-
Advanced Insight: Due to the chiral center at C3 of the pyrrolidine ring, the molecule lacks a plane of symmetry. Consequently, the two benzylic protons (
) are diastereotopic . -
Observation: In high-field NMR (>400 MHz), this may appear not as a singlet, but as a tightly coupled AB quartet or a broadened singlet.
C. The Pyrrolidine Ring (Stereocenter Dynamics)
The 3-hydroxyl group creates a chiral environment, making all methylene protons on the ring magnetically non-equivalent.
-
H-3 (Methine, ~4.3 ppm): A multiplet (tt or similar) shifted downfield by the oxygen.
-
H-2 (a/b) & H-5 (a/b): These protons are adjacent to the nitrogen. They typically appear as complex multiplets between 2.8 – 3.5 ppm .
-
H-4 (a/b): These are the most shielded aliphatic protons, appearing around 1.7 – 2.1 ppm .
D. Exchangeable Protons
-
-OH: Doublet (due to coupling with H-3) around 4.8 - 5.0 ppm in dry DMSO.
-
-NH₂: Broad singlet, highly variable (3.0 - 8.0 ppm) depending on water content and salt formation.
Visualization: Assignment Logic & Synthesis
Diagram 1: Structural Verification Logic Flow
This decision tree guides the scientist through the validation process.
Caption: Logic flow for verifying the reduction of the nitrile precursor to the target amine using 1H NMR.
Diagram 2: Signal Assignment Map
A visual representation of the chemical shift impacts.[2][3]
Caption: Predicted chemical shift mapping based on electronic environments and stereochemical influence.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shift assignment rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 3-pyrrolidinol and benzylamine fragment shifts). [Link]
Sources
HPLC method development for purity analysis of 3-pyrrolidinol derivatives
Executive Summary & Strategic Approach
The Challenge: 3-pyrrolidinol and its derivatives represent a classic analytical bottleneck. As polar, secondary cyclic amines, they exhibit poor retention on standard C18 columns (eluting in the void volume) and lack a distinct chromophore, making standard UV detection (254 nm) impossible.
The Solution: This guide compares two robust methodologies to overcome these limitations:
-
The Modern "Gold Standard": Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).
-
The High-Sensitivity Alternative: Pre-column derivatization with FMOC-Cl followed by RPLC-UV/Fluorescence.
Method Selection Decision Matrix
(Use this logic to select the protocol best suited for your lab's infrastructure)
Figure 1: Decision tree for selecting the analytical approach based on instrumentation and sensitivity needs.
Comparative Analysis: HILIC-CAD vs. FMOC-RPLC
Option A: HILIC-CAD (Direct Analysis)
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica or Amide). The polar pyrrolidinol partitions into this layer, providing retention. CAD detects the analyte by nebulizing the eluent and measuring the charge transferred to particles, offering a "universal" response independent of UV absorption.[1]
Option B: FMOC-Derivatization (RPLC-UV)
Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with the secondary amine of the pyrrolidine ring to form a stable carbamate. This adds a massive hydrophobic group (allowing C18 retention) and a strong chromophore (allowing UV detection at 265 nm or Fluorescence).
Performance Data Comparison
The following data represents typical performance metrics observed in method development for cyclic amines.
| Feature | HILIC-CAD (Direct) | FMOC-Derivatization (RPLC) | Low-UV RPLC (205 nm) |
| Linearity (R²) | > 0.995 | > 0.999 | ~ 0.980 (Poor) |
| LOD (Limit of Detection) | ~ 1–5 ng (on column) | ~ 0.1 ng (Fluorescence) | ~ 50–100 ng |
| Precision (RSD) | < 2.0% | < 1.0% | > 5.0% |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 45 mins (Reaction time) | 5 mins |
| Selectivity | High for polar impurities | High for structural analogs | Low (Solvent front interference) |
| Robustness | Moderate (pH sensitive) | High (Stable derivative) | Low (Drift sensitive) |
Detailed Experimental Protocols
Protocol A: HILIC-CAD (Recommended for Efficiency)
Best for: Routine purity checks, formulation analysis, and labs with CAD/ELSD.
1. System Configuration:
-
Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm). Note: Amide phases are preferred over bare silica for amines due to better peak shape.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0.
2. Gradient Method:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 95% B (High organic to retain polar amine)
-
10.0 min: 80% B
-
12.0 min: 50% B (Wash)
-
12.1 min: 95% B
-
18.0 min: 95% B (Re-equilibration is critical in HILIC)
-
3. Critical Troubleshooting:
-
Sample Diluent: Must match the starting mobile phase (95% ACN). Dissolving the sample in 100% water will cause "solvent mismatch," leading to split peaks.
Protocol B: FMOC-Derivatization (Recommended for Sensitivity)
Best for: Trace impurity quantification (<0.05%) or labs limited to UV detection.
1. Reagent Preparation:
-
Borate Buffer: 0.2 M Borate buffer, pH 8.5 (Critical for deprotonating the amine).
-
FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).
-
Quenching Reagent: 1% Adamantanamine (optional, to remove excess FMOC).
2. Derivatization Workflow:
-
Mix 200 µL Sample (in water) + 200 µL Borate Buffer .
-
Add 400 µL FMOC Reagent . Vortex immediately.
-
Incubate at Ambient Temp for 5 minutes.
-
(Optional) Add 50 µL Quenching reagent to prevent FMOC-OH interference peaks.
-
Inject onto HPLC.
3. HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).
-
Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 310 nm).
-
Mobile Phase: Standard ACN/Water gradient (50% -> 90% B over 15 mins). The derivative is very hydrophobic.
Scientific Grounding: Why These Methods Work
The HILIC Mechanism for Amines
In HILIC, the retention of 3-pyrrolidinol is governed by partitioning and electrostatic interaction . The ammonium formate buffer (pH 3.[3][4]0) ensures the pyrrolidine nitrogen is protonated (
-
Why CAD? Since 3-pyrrolidinol has no chromophore, UV requires 200-210 nm. At this wavelength, formate buffers and acetonitrile absorb light, causing high background noise. CAD detects particles based on mass, ignoring the optical properties of the solvent.
The Derivatization Chemistry
The FMOC-Cl reaction is specific to primary and secondary amines.[5][6] Since 3-pyrrolidinol is a secondary amine, the reaction is stoichiometric and rapid.
Figure 2: Reaction scheme for FMOC derivatization. The addition of the fluorenyl group confers hydrophobicity for C18 retention and UV absorbance.
References
-
Thermo Fisher Scientific. "Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection." Thermo Fisher Application Notes. Link (Context: Validation of CAD for non-chromophoric compounds).
-
Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Method Development Guide." Agilent Technical Overview. Link (Context: Optimization of buffer pH and ACN content for amine retention).
-
Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations Technical Blog. Link (Context: Sensitivity comparison for universal detectors).
-
JASCO. "Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC." JASCO Application Library. Link (Context: Specific protocol for FMOC derivatization of secondary amines).
-
Sigma-Aldrich (Merck). "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide." Sigma-Aldrich Technical Library. Link (Context: Mechanism of separation for polar compounds).
Sources
- 1. reachseparations.com [reachseparations.com]
- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Chiral Purity for (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
In the landscape of modern drug development, the stereochemical integrity of a pharmaceutical agent is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the rigorous validation of its enantiomeric purity is a non-negotiable prerequisite. This guide provides an in-depth, comparative analysis of the predominant analytical methodologies for ascertaining the chiral purity of this important synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
The presence of the undesired (R)-enantiomer can, in the best-case scenario, lead to a dilution of the desired pharmacological effect. In the worst-case scenario, it can introduce off-target effects, toxicity, or even antagonize the therapeutic action of the primary enantiomer. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of enantiomeric impurities.[1][2][3][4][5] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the enantiomeric excess (ee) of the target (S)-enantiomer.
This guide will navigate the reader through a comparative exploration of the most pertinent analytical techniques for the chiral validation of (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol, focusing on both chromatographic and spectroscopic approaches. We will delve into the causality behind experimental choices, providing a framework for logical method development and troubleshooting.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique for chiral purity determination is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. For (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol, a primary amine with multiple chiral centers, several high-performance techniques are viable.
| Analytical Technique | Principle of Separation/Differentiation | Advantages | Limitations | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[6][7] | High resolution and sensitivity, well-established and widely available, suitable for quantitative analysis. | Method development can be time-consuming, requires screening of various CSPs and mobile phases.[8] | Routine quality control, enantiomeric excess (ee) determination, and preparative separation. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[9][] | Faster analysis times, lower organic solvent consumption ("greener" chemistry), often provides superior resolution for polar compounds like amines.[11][12][13][14] | Higher initial instrument cost, less universally available than HPLC. | High-throughput screening, purification, and analysis of thermally labile or polar compounds. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with distinct NMR spectra.[15][16][17][18] | Rapid analysis, provides structural information, does not require chromatographic separation. | Lower sensitivity compared to chromatographic methods, may not achieve baseline resolution for all signals, requires specialized reagents.[19] | Rapid screening for enantiomeric excess, structural elucidation. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers.[20][21][22][23][24] | Provides absolute configuration, non-destructive, can be used for samples in solution. | Requires specialized instrumentation, data interpretation can be complex and often requires computational modeling. | Absolute configuration determination, conformational analysis. |
Chromatographic Approaches: The Workhorses of Chiral Analysis
For routine quality control and precise quantification of enantiomeric excess, chiral HPLC and SFC are the undisputed industry standards. The separation of primary amines like (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol on chiral stationary phases can be challenging but is readily achievable with appropriate column and mobile phase selection.
Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in chiral HPLC.[6][7] The choice of CSP is paramount and is guided by the functional groups present in the analyte. For a primary amine-containing compound, polysaccharide-based and crown-ether-based CSPs are excellent starting points.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection:
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 v/v) is a common starting point.[8][26]
-
Additive: For a basic compound like (S)-1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol, the addition of a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase is often crucial to improve peak shape and resolution.[8]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., 210 nm or 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula:
-
ee (%) = [([S] - [R]) / ([S] + [R])] * 100
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for polar compounds.[9][] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, leading to faster and more efficient separations.[13][14]
Experimental Protocol: Chiral SFC Analysis
-
Instrumentation: A dedicated SFC system with a back-pressure regulator and a UV detector is required.
-
Column Selection: Many of the same CSPs used in HPLC can be employed in SFC. Polysaccharide-based columns are particularly popular.
-
Mobile Phase:
-
Primary Component: Supercritical CO2.
-
Co-solvent: A polar organic solvent such as methanol or ethanol is used as a modifier. The percentage of the co-solvent is a critical parameter for optimizing selectivity.
-
Additive: As with HPLC, an acidic or basic additive is often necessary. For primary amines, trifluoroacetic acid (TFA) with an amine like triethylamine (TEA) or ammonium hydroxide can be effective.[9][11] A recommended starting point is 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine in methanol.[9]
-
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and must be optimized (e.g., 150 bar and 40 °C).
-
Flow Rate: Typically higher than HPLC, in the range of 2-4 mL/min.
-
Detection: UV detection, as in HPLC.
Spectroscopic Approaches: Orthogonal Validation and Absolute Configuration
While chromatographic methods are ideal for quantification, spectroscopic techniques offer complementary and sometimes unique insights into the chiral nature of a molecule.
NMR with Chiral Shift Reagents
The use of chiral shift reagents (CSRs) in NMR spectroscopy provides a rapid means of determining enantiomeric excess without the need for physical separation.[15][16][17][18] A CSR, often a lanthanide complex, forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different magnetic environments, leading to the splitting of NMR signals into two distinct sets, the integration of which corresponds to the ratio of the enantiomers.
Principle of Chiral NMR Spectroscopy
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stereoelectronics.org [stereoelectronics.org]
- 19. Chiral Shift Reagent for Determination of Enantiomeric Excess | TCI Deutschland GmbH [tcichemicals.com]
- 20. spectroscopyasia.com [spectroscopyasia.com]
- 21. spark904.nl [spark904.nl]
- 22. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 23. biotools.us [biotools.us]
- 24. Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review [opg.optica.org]
- 25. columnex.com [columnex.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Crystallographic Analysis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol Salts
For drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are intrinsically linked to the crystal structure, can significantly influence the bioavailability, stability, and manufacturability of a drug product.[1][2][3] The formation of salts is a common and effective strategy to optimize these properties.[3][4] This guide provides a comprehensive framework for the crystal structure determination and comparative analysis of various salts of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, a novel small molecule with therapeutic potential. While specific crystallographic data for this compound's salts are not yet in the public domain, this document outlines the essential experimental workflows and analytical considerations required to perform such a study, thereby serving as a roadmap for researchers in this field.
The Critical Role of Salt Selection and Polymorph Screening
The journey from a promising API to a viable drug product is fraught with challenges, many of which can be mitigated through strategic salt selection.[3][4][5] The choice of a counterion can dramatically alter the physicochemical properties of the parent compound, including solubility, dissolution rate, and hygroscopicity.[4][6] An estimated 50% of all drugs on the market are administered as salts, underscoring the significance of this formulation strategy.[3]
Furthermore, the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—adds another layer of complexity.[1][2][7][8] Different polymorphs of the same API can exhibit distinct physical properties, potentially impacting the drug's efficacy and safety.[2][9] Therefore, a thorough salt screening and polymorphism investigation are not merely recommended but are critical steps in de-risking a drug development program.[6][10]
Experimental Workflow: From Salt Screening to Structure Determination
A systematic approach is essential for identifying the optimal salt form of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol. The following workflow outlines the key stages of this process.
Caption: A typical workflow for salt screening, crystallization, and crystal structure determination.
Comparative Analysis of Hypothetical 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol Salts
To illustrate the outcome of a successful crystallographic study, the following table presents a hypothetical comparison of three different salts of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol. This table highlights the key crystallographic parameters that would be determined and used for comparison.
| Parameter | Hydrochloride Salt | Mesylate Salt | Tartrate Salt |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P1 |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95.1° | a = 7.8 Å, b = 12.3 Å, c = 20.1 Å | a = 6.5 Å, b = 8.1 Å, c = 11.2 Å, α = 92.3°, β = 105.4°, γ = 88.1° |
| Molecules per Unit Cell (Z) | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.25 | 1.32 | 1.38 |
| Key Hydrogen Bonds | N-H···Cl, O-H···Cl | N-H···O(sulfonate), O-H···O(sulfonate) | N-H···O(carboxylate), O-H···O(carboxylate), O-H···O(hydroxyl) |
| Packing Motif | Centrosymmetric dimers | Helical chains | Layered sheets |
This comparative data would allow researchers to understand how different counterions influence the crystal packing and intermolecular interactions, which in turn affect the bulk properties of the material.
Experimental Protocols
Salt Formation and Crystallization
Objective: To prepare and crystallize various salts of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Methodology:
-
Stoichiometric Addition: Dissolve 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid).
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This simple method can often yield high-quality single crystals.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the salt solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and slowly cool it to room temperature or below. The decrease in solubility upon cooling can lead to crystal growth.[11]
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the three-dimensional atomic arrangement of the crystalline salts.[12][13][14]
Methodology:
Caption: The key steps involved in a single-crystal X-ray diffraction experiment.
-
Crystal Selection: Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) and mount it on a cryoloop.[12][15]
-
Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Data Processing: Integrate the raw diffraction spots to determine their intensities and positions. Scale the data and apply corrections for absorption.
-
Structure Solution and Refinement: Use specialized software to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.[15]
Conclusion
The determination and comparison of the crystal structures of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol salts are crucial for understanding and optimizing the solid-state properties of this promising pharmaceutical candidate. A systematic approach, encompassing salt screening, controlled crystallization, and single-crystal X-ray diffraction, provides the necessary framework for this investigation. The resulting crystallographic data will enable a rational selection of the optimal salt form for further development, ultimately contributing to the creation of a safe, stable, and efficacious drug product.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development.
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Unknown. Polymorphism in Pharmaceutical Products.
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- Jagiellońskie Centrum Innowacji.
- Slideshare. salt selection in pharmaceutical product development.
- GSC Biological and Pharmaceutical Sciences. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
- Onyx Scientific.
- Charles River. Salt Screening.
- The University of Queensland. Small molecule X-ray crystallography.
- ACS Publications. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents.
- Unknown. Applications of the crystallization process in the pharmaceutical industry.
- PMC. (2020, November 9). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion.
- Excillum. Small molecule crystallography.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- ACS Publications. (2022, May 16).
- FZU. X-ray single-crystal diffraction.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pharmtech.com [pharmtech.com]
- 4. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 6. criver.com [criver.com]
- 7. prescouter.com [prescouter.com]
- 8. aipla.org [aipla.org]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. onyxipca.com [onyxipca.com]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. X-ray single-crystal diffraction | FZU [fzu.cz]
Safety Operating Guide
Personal protective equipment for handling 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Executive Summary
Compound Class: Functionalized Aryl Pyrrolidine / Primary Amine Primary Hazard Classification: Presumed Corrosive / Severe Irritant Operational Status: Handle as a High-Potency Unknown .
This guide defines the safety architecture for handling 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol. In the absence of compound-specific toxicological data, this protocol utilizes Structure-Activity Relationship (SAR) analysis to establish safety margins. The presence of an unhindered primary amine (aminomethyl) tethered to a phenyl ring suggests high basicity and potential corrosivity to mucous membranes, while the pyrrolidinol moiety increases water solubility and potential dermal absorption.
Part 1: Hazard Architecture & Risk Assessment
Do not treat this compound as a generic organic solid. The molecular structure dictates specific biological interactions that standard PPE may not mitigate.
| Structural Motif | Predicted Hazard | Mechanism of Action |
| Aminomethyl Group ( | Chemical Burns / Corrosivity | High pKa (~9-10). Rapidly protonates upon contact with moisture in eyes/lungs, causing alkaline hydrolysis of tissue. |
| 3-Pyrrolidinol Ring | Dermal Absorption | The hydroxyl group increases polarity, potentially facilitating transport across the stratum corneum, carrying the corrosive amine payload systemically. |
| Phenyl Linker | Sensitization | Aniline-like derivatives are known sensitizers. Repeated exposure may trigger anaphylactic-type reactions. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of this amine derivative. The following tiered system must be implemented based on the operational scale.
Tier 1: Standard Handling ( < 100 mg, Closed Vessels)
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are prohibited due to vapor/aerosol risk.
-
Hands: Double-gloving strategy required.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile (Sacrificial layer).
-
Rationale: Amines can degrade thin nitrile. The outer glove is removed immediately upon splash contact.
-
-
Respiratory: Fume hood sash at working height (18 inches). No respirator required if containment is maintained.[1]
Tier 2: High Risk ( > 100 mg, Open Handling, Heating)
-
Eyes/Face: Face shield worn over splash goggles to protect neck and chin from corrosive aerosols.
-
Hands (Critical): Laminate Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) worn as the inner layer, covered by a nitrile outer glove for dexterity.
-
Rationale: Aliphatic amines have high permeation rates through standard rubber. Laminates provide >480 min breakthrough time.
-
-
Body: Tyvek® lab coat or apron with sleeve covers. Cotton lab coats absorb amines and hold them against the skin.
Part 3: Operational Protocol
Phase A: Engineering Controls & Setup[2]
-
Static Mitigation: Pyrrolidine solids are often electrostatic. Use an ionizing bar or anti-static gun before weighing to prevent "flying powder" events.
-
Acid Trap: If heating the reaction, vent the exhaust through a dilute HCl or citric acid scrubber to neutralize amine vapors before they enter the hood ductwork.
Phase B: Weighing & Transfer (The "Red Zone")
-
Step 1: Place the balance inside the fume hood. If this is impossible, use a pyramid glove bag.
-
Step 2: Tare the receiving vessel (containing solvent if possible) before opening the source container.
-
Step 3: Transfer using a disposable spatula. Do not use metal spatulas that may be reused; cross-contamination with other electrophiles can create hazardous byproducts.
-
Step 4: Immediate Decon: Upon completion, wipe the balance area with a lint-free wipe soaked in 5% Citric Acid or Vinegar. This converts the free base amine into a non-volatile salt, preventing invisible contamination.
Phase C: Waste Disposal
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). Exothermic runaway may occur.
-
Labeling: Tag waste clearly as "Basic Organic Waste - High pH."
-
Quench: Rinse all glassware with dilute acid (1N HCl) before removing it from the hood for washing.
Part 4: Emergency Response Pathways
Scenario: Ocular Exposure (Splash)
-
Immediate Action: Flush for minimum 30 minutes .
-
Critical Nuance: Amines penetrate deep into the corneal stroma. Standard 15-minute flushing is often insufficient to return pH to neutral. Use pH paper to test the cul-de-sac of the eye (gently) after washing.
Scenario: Skin Contact
-
Action: Drench with water, then wash with soap.
-
Contraindication: Do NOT use vinegar or acid on the skin to "neutralize." The heat of neutralization can cause thermal burns on top of chemical burns.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE selection and handling based on the state of the reagent.
Caption: Decision logic for PPE selection based on physical state, emphasizing the divergence between static/dust control for solids and permeation barriers for liquids.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Chapter 6: Working with Chemicals).
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
-
Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. (Data on Amine Permeation). Wiley-Interscience.
Sources
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
